molecular formula C9H9N5O B13194645 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13194645
M. Wt: 203.20 g/mol
InChI Key: HCEQDHTURKUFRQ-UHFFFAOYSA-N
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Description

2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound that features both imidazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a suitable pyrrole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrrole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the rings .

Scientific Research Applications

2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-5-(1H-imidazol-4-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile apart is its unique combination of imidazole and pyrrole moieties, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-3-hydroxy-2-(1H-imidazol-5-ylmethyl)-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C9H9N5O/c10-2-6-8(15)7(14-9(6)11)1-5-3-12-4-13-5/h3-4,7,15H,1H2,(H2,11,14)(H,12,13)

InChI Key

HCEQDHTURKUFRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC2C(=C(C(=N2)N)C#N)O

Origin of Product

United States

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